(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid
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Overview
Description
p-Nitrophenyl glutamyl anilide: is a synthetic organic compound known for its applications in biochemical research. It is often used as a substrate in enzymatic assays to study the activity of various enzymes, particularly those involved in the metabolism of glutamine and related compounds .
Mechanism of Action
Target of Action
For instance, compounds with a nitrophenyl group have been found to interact with enzymes like chymotrypsin
Mode of Action
Compounds containing a nitrophenyl group are known to undergo nucleophilic aromatic substitution reactions . In these reactions, an electron-poor aromatic ring is attacked by a nucleophile, resulting in a substitution reaction . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
For example, certain amino acids and their derivatives can influence the catabolic pathway of branched-chain amino acids
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . For instance, some compounds are metabolized into less active compounds through oxidation, reduction, and hydrolysis . These processes can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level . For instance, certain compounds can influence the activity of enzymes and other proteins, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, certain herbicides, which are biologically active compounds, can cause unexpected repercussions by influencing microbial populations and soil enzyme activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of p-nitrophenyl glutamyl anilide typically involves the reaction of p-nitrophenyl aniline with glutamic acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of p-nitrophenyl glutamyl anilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : p-Nitrophenyl glutamyl anilide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are often catalyzed by specific enzymes or chemical reagents .
Common Reagents and Conditions: : Common reagents used in the reactions of p-nitrophenyl glutamyl anilide include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: : The major products formed from the reactions of p-nitrophenyl glutamyl anilide include p-nitroaniline and glutamic acid derivatives. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Chemistry: : In chemistry, p-nitrophenyl glutamyl anilide is used as a model substrate to study enzyme kinetics and mechanisms. It helps researchers understand how enzymes interact with substrates and catalyze specific reactions .
Biology: : In biological research, p-nitrophenyl glutamyl anilide is used to investigate the activity of enzymes involved in amino acid metabolism. It is particularly useful in studying the function of glutaminases and related enzymes .
Medicine: : In medical research, p-nitrophenyl glutamyl anilide is used to develop diagnostic assays for enzyme deficiencies and other metabolic disorders. It helps in the identification and characterization of enzyme-related diseases .
Industry: : In the industrial sector, p-nitrophenyl glutamyl anilide is used in the production of enzyme-based products, such as detergents and pharmaceuticals. It serves as a key intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to p-nitrophenyl glutamyl anilide include p-nitrophenyl aniline, glutamic acid derivatives, and other nitroaniline-based substrates .
Uniqueness: : The uniqueness of p-nitrophenyl glutamyl anilide lies in its specific structure, which allows it to serve as a versatile substrate for various enzymatic assays. Its ability to undergo specific reactions with enzymes makes it a valuable tool in biochemical research .
Properties
CAS No. |
7300-59-6 |
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Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
WMZTYIRRBCGARG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-] |
7300-59-6 | |
Synonyms |
7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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